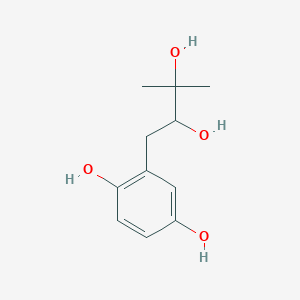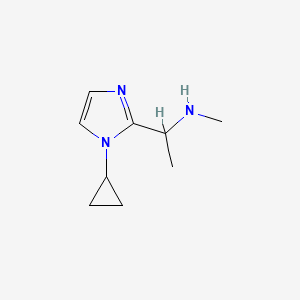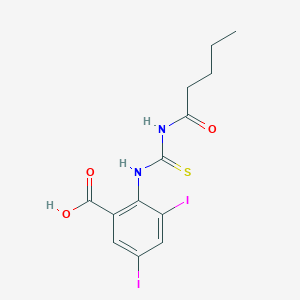
3,5-Diiodo-2-(pentanoylcarbamothioylamino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Diiodo-2-(pentanoylcarbamothioylamino)benzoic acid is a complex organic compound characterized by the presence of iodine atoms and a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diiodo-2-(pentanoylcarbamothioylamino)benzoic acid typically involves multiple steps, starting from a benzoic acid derivative. The introduction of iodine atoms at the 3 and 5 positions can be achieved through iodination reactions using iodine or iodine monochloride. The pentanoylcarbamothioylamino group is introduced through a series of reactions involving the formation of an amide bond and subsequent thioylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale iodination and amide formation reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the scalability of the production process.
化学反応の分析
Types of Reactions
3,5-Diiodo-2-(pentanoylcarbamothioylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove iodine atoms or reduce other functional groups.
Substitution: The iodine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium fluoride (KF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
3,5-Diiodo-2-(pentanoylcarbamothioylamino)benzoic acid has several scientific research applications:
Chemistry: It can be used as a precursor for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of 3,5-Diiodo-2-(pentanoylcarbamothioylamino)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The iodine atoms and functional groups present in the compound can form specific interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
3,5-Diiodosalicylic acid: Similar in structure but lacks the pentanoylcarbamothioylamino group.
2-Hydroxy-3,5-diiodobenzoic acid: Another related compound with hydroxyl and iodine groups.
特性
CAS番号 |
586391-25-5 |
|---|---|
分子式 |
C13H14I2N2O3S |
分子量 |
532.14 g/mol |
IUPAC名 |
3,5-diiodo-2-(pentanoylcarbamothioylamino)benzoic acid |
InChI |
InChI=1S/C13H14I2N2O3S/c1-2-3-4-10(18)16-13(21)17-11-8(12(19)20)5-7(14)6-9(11)15/h5-6H,2-4H2,1H3,(H,19,20)(H2,16,17,18,21) |
InChIキー |
KDBZMYPNYGSOQR-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)NC(=S)NC1=C(C=C(C=C1I)I)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


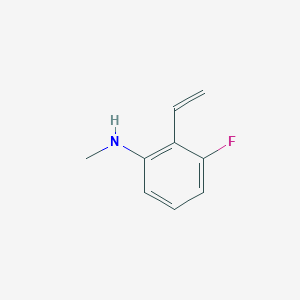



![4-Chloro-3-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13949778.png)

![Butanoic acid, 4-[(phenylthioxomethyl)thio]-](/img/structure/B13949792.png)
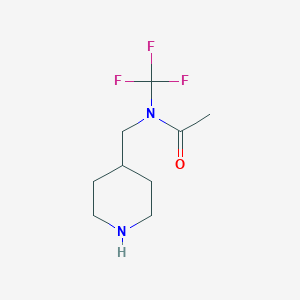
![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13949796.png)
![2-Chloro-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13949805.png)
![3-Oxa-1-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13949808.png)

